Magnesium aluminum i-propoxide

Description

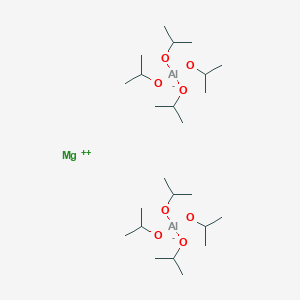

Structure

2D Structure

Properties

Molecular Formula |

C24H56Al2MgO8 |

|---|---|

Molecular Weight |

551.0 g/mol |

IUPAC Name |

magnesium;tetra(propan-2-yloxy)alumanuide |

InChI |

InChI=1S/8C3H7O.2Al.Mg/c8*1-3(2)4;;;/h8*3H,1-2H3;;;/q8*-1;2*+3;+2 |

InChI Key |

JGPFUTJMRMPGRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(C)C.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Aluminum I Propoxide

Direct Synthesis Approaches for Magnesium Aluminum i-propoxide

Direct synthesis involves the reaction of magnesium and aluminum metals with isopropyl alcohol. This method is a straightforward approach to obtaining the desired bimetallic alkoxide.

A common procedure involves reacting magnesium and aluminum foils with an excess of isopropanol (B130326). scirp.org To facilitate the reaction, a catalyst is often required, as the native oxide layer on the metals can inhibit reactivity. iaea.org For instance, the reaction can be initiated by adding a trace amount of a suitable catalyst, such as aluminum fluoride (B91410) (AlF₃) or mercuric chloride (HgCl₂). scirp.orgiaea.orgresearchgate.net The mixture is typically heated under reflux to drive the reaction to completion. scirp.org

In one documented method, magnesium and aluminum foils were weighed according to the stoichiometric ratio required for magnesium aluminate spinel (MgAl₂O₄) and added to a reaction kettle with excess isopropanol and a trace amount of AlF₃. scirp.org The reaction was carried out at 85°C under reflux, and the product, MgAl₂(OC₃H₇)₈, was subsequently obtained after distillation. scirp.org

Another approach involves first synthesizing aluminum isopropoxide, which is then reacted with magnesium. Aluminum isopropoxide can be prepared by reacting aluminum metal with isopropanol in the presence of a mercuric chloride catalyst. electronicsandbooks.com Subsequently, magnesium metal can be dissolved in a solution of the prepared aluminum isopropoxide in isopropanol, again with a catalytic amount of HgCl₂, and refluxed for an extended period (e.g., 40 hours) to form the this compound complex. electronicsandbooks.com

A variation of the direct method involves the reaction of magnesium carbide or magnesium nitride with anhydrous isopropanol in the presence of liquid aluminum isopropoxide. google.com This process yields this compound with by-products such as acetylene, methylacetylene, or ammonia (B1221849), depending on the magnesium precursor used. google.com

| Precursors | Catalyst | Solvent | Reaction Conditions | Reference |

| Magnesium foil, Aluminum foil | AlF₃ | Isopropanol | Reflux at 85°C | scirp.org |

| Aluminum, Magnesium, Isopropanol | HgCl₂ | Isopropanol | Reflux | researchgate.netelectronicsandbooks.com |

| Magnesium carbide/nitride, Aluminum isopropoxide | None specified | Anhydrous isopropanol | Not specified | google.com |

Exchange Reactions in the Preparation of this compound

Exchange reactions provide an alternative route to this compound, often starting from more reactive precursors than the bulk metals. These reactions can involve the exchange of alkoxy groups or the reaction of metal hydrides with alkoxides.

One significant exchange reaction is the alcoholysis between different metal alkoxides. For instance, magnesium ethoxide has been reacted with aluminum isopropoxide in a Freon TF solvent. prepchem.com Although this specific system was explored for other applications, it demonstrates the principle of alkoxide exchange. A more general method for preparing pure alkaline earth alkoxides involves the alcoholytic exchange of alkoxide groups using an excess of a higher-boiling alcohol. google.com This drives the reaction by allowing the lower-boiling alcohol formed to be removed by distillation. google.com

A notable example of an exchange reaction involves the reaction of magnesium hydride (MgH₂) with aluminum isopropoxide in a solvent like tetrahydrofuran (B95107) (THF). electronicsandbooks.com This reaction leads to the exchange of hydrogen with isopropoxy groups, resulting in the formation of mixed 'isopropoxy-hydride' complexes of magnesium and aluminum. electronicsandbooks.com

Ligand exchange reactions are also utilized to modify the morphology of alkoxide-derived materials. For example, magnesium ethoxide nanoparticles can be transformed into magnesium n-propoxide nanowires through a simple alkoxy ligand exchange reaction in n-propanol. gatech.edu The underlying chemical reaction is the equilibrium between magnesium ethoxide and n-propanol to form magnesium n-propoxide and ethanol (B145695). gatech.edu This principle can be extended to the synthesis of mixed-metal alkoxides.

| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference |

| Magnesium ethoxide | Aluminum isopropoxide | Freon TF | Mixed ethoxide/isopropoxide | prepchem.com |

| Magnesium hydride | Aluminum isopropoxide | THF | Mixed isopropoxy-hydride complex | electronicsandbooks.com |

| Magnesium ethoxide | n-propanol | n-propanol | Magnesium n-propoxide (ligand exchange) | gatech.edu |

Catalytic Facilitation in the Synthesis of this compound and Related Alkoxides

Catalysis is a crucial element in the synthesis of this compound, particularly in direct synthesis methods, to overcome the kinetic barriers associated with the reaction of metals with alcohols.

The most commonly cited catalysts for the direct synthesis of aluminum alkoxides, and by extension magnesium-aluminum alkoxides, are mercury(II) chloride (HgCl₂) and iodine. iaea.orgosti.gov These catalysts work by amalgamating the metal surface or forming reactive intermediates, which disrupts the passivating oxide layer and facilitates the reaction with the alcohol. For the reaction of magnesium and aluminum with ethanol or isopropanol, a catalyst is essential to initiate and sustain the reaction, which is then often driven to completion by heating. iaea.org

The Meerwein-Ponndorf-Verley (MPV) reduction, a reaction that reduces ketones and aldehydes using an aluminum alkoxide catalyst, provides insight into the catalytic nature of these compounds. wikipedia.orglibretexts.org The catalyst, typically aluminum isopropoxide, facilitates a hydride transfer from a sacrificial alcohol (like isopropanol) to the carbonyl substrate. wikipedia.orgnih.gov The catalytic cycle involves the coordination of the carbonyl to the aluminum center, followed by a six-membered ring transition state for the hydride transfer. wikipedia.orglibretexts.org While the MPV reaction is a catalytic application of alkoxides, the principles of coordination and exchange at the metal center are fundamental to their synthesis as well.

Recent research has also explored the heterogenization of aluminum isopropoxide onto supports like magnesium oxide (MgO). rsc.orgnih.gov The immobilization is achieved through exchange reactions between the surface hydroxyl groups of the support and the isopropoxide ligands of the catalyst. rsc.org This demonstrates the catalytic potential and reactivity of the alkoxide groups. Furthermore, magnesium-based catalysts, such as magnesium tert-butoxide, have been shown to be effective in Oppenauer-type oxidations, a reaction mechanistically related to the MPV reduction. mdpi.com The catalytic cycle is proposed to proceed through the formation of a magnesium alcoholate-adduct. mdpi.com

The choice of catalyst can influence the reaction rate and yield. For instance, in the synthesis of N,N-diisopropylethylamine catalyzed by ZnCl₂, the addition of magnesium powder was found to significantly promote the reaction, suggesting a synergistic catalytic effect between the two metals. acs.org

Optimization of Reaction Parameters for Precursor Purity and Yield in this compound Synthesis

Optimizing reaction parameters is critical for achieving high purity and yield in the synthesis of this compound. Key parameters include temperature, reaction time, reactant stoichiometry, and the choice of catalyst and solvent.

In a documented synthesis, a high-purity magnesium-aluminum isopropoxide was obtained when the magnesium to aluminum ratio was carefully controlled to be nearly 1 to 2. google.com The reaction was stopped by distilling off the alcohol, and the final product was purified by vacuum distillation, yielding over 520 grams of the high-purity compound. google.com This highlights the importance of both stoichiometric control and post-synthesis purification.

The hydrolysis of the alkoxide precursor is a critical step in the sol-gel synthesis of materials like magnesium aluminate spinel (MgAl₂O₄). scirp.org The rate of hydrolysis, which is influenced by factors such as pH, temperature, and the presence of surfactants, affects the properties of the final material. scirp.org For instance, a moderate hydrolysis rate at 40°C for 24 hours at a pH of 8.5 was found to be favorable for obtaining uniform particles. scirp.org While this pertains to a downstream application, it underscores the importance of controlling reaction conditions to achieve desired product characteristics.

The optimization of synthesis parameters for magnesium aluminate spinel (MAS) using response surface methodology has shown that calcination temperature and the mass fraction of additives like AlCl₃ significantly affect the rate of spinel formation. inoe.ro The optimal conditions were found to be a holding time of 189 minutes, a calcination temperature of 1143.89 °C, and an AlCl₃ mass fraction of 5.42 wt%. inoe.ro These findings, although for a ceramic product, demonstrate the power of systematic optimization of reaction variables.

For the synthesis of the alkoxide itself, removing by-products and unreacted starting materials is crucial for purity. In the case of exchange reactions, the removal of the displaced alcohol by distillation, often by using an excess of a higher-boiling alcohol, is a key strategy to drive the reaction to completion and ensure the purity of the final alkoxide product. google.com The process is typically carried out at temperatures ranging from 20°C up to the boiling points of the alcohols involved, with vacuum application to facilitate the removal of volatile components. google.com

Mechanistic Aspects of Magnesium Aluminum I Propoxide Reactivity

Hydrolysis and Condensation Mechanisms in Sol-Gel Systems Involving Magnesium Aluminum i-propoxide

The sol-gel process, when initiated with this compound, commences with hydrolysis and condensation reactions upon the introduction of water, typically in an alcoholic solvent. These reactions are analogous to those of single-metal alkoxides but with the added complexity and benefit of the bimetallic structure.

The hydrolysis step involves the nucleophilic attack of water on the aluminum-isopropoxide and magnesium-isopropoxide bonds, leading to the replacement of isopropoxy groups (-O-i-Pr) with hydroxyl groups (-OH) and the liberation of isopropanol (B130326). The reactivity of metal alkoxides towards hydrolysis is influenced by the electrophilicity of the metal center and the steric hindrance of the alkoxy groups. In the case of this compound, the aluminum centers are generally more susceptible to hydrolysis than the magnesium center due to the higher positive partial charge on aluminum.

The subsequent condensation reactions involve the formation of metal-oxygen-metal (M-O-M) bridges, which builds the inorganic network of the gel. These reactions can proceed through two primary pathways:

Oxolation: A reaction between a hydroxyl group and another hydroxyl group, eliminating a water molecule to form an M-O-M bond.

Alcoxolation: A reaction between a hydroxyl group and an alkoxy group, eliminating an alcohol molecule to form an M-O-M bond.

A key advantage of using a single-source precursor like this compound is the inherent proximity of the magnesium and aluminum centers. This proximity facilitates the formation of Mg-O-Al linkages during the condensation phase, which is critical for the low-temperature synthesis of the homogenous spinel phase. In contrast, when starting with separate magnesium and aluminum precursors, the formation of homometallic M-O-M bonds (i.e., Mg-O-Mg and Al-O-Al) can occur, potentially leading to phase separation and requiring higher temperatures for the formation of the desired spinel structure.

| Reaction Type | General Equation |

| Hydrolysis | M(OR)n + xH₂O → M(OR)n-x(OH)x + xROH |

| Condensation (Oxolation) | 2M(OR)n-x(OH)x → (RO)n-x(OH)x-1M-O-M(OH)x-1(OR)n-x + H₂O |

| Condensation (Alcoxolation) | M(OR)n-x(OH)x + M(OR)n → (RO)n-x(OH)x-1M-O-M(OR)n-1 + ROH |

Where M represents either Mg or Al, and R is the isopropyl group.

Reaction Kinetics and Pathways of this compound Transformation

The kinetics of the transformation of this compound are influenced by several factors, including the water-to-alkoxide ratio, the concentration of the precursor, the reaction temperature, and the presence of catalysts (acidic or basic). The rates of hydrolysis and condensation are interdependent and significantly impact the structure of the resulting gel.

Generally, the hydrolysis of aluminum alkoxides is rapid. The use of a bimetallic precursor like this compound can influence these kinetics. The formation of stable Mg-O-Al linkages early in the process is a distinguishing feature of the reaction pathway. This pre-formation of the necessary bonds for the spinel structure at the molecular level is a key factor in enabling lower crystallization temperatures.

Studies on similar bimetallic alkoxide systems suggest that the reaction pathway favors the formation of a homogeneous gel where magnesium and aluminum are uniformly distributed. This avoids the diffusion-limited solid-state reactions that are necessary when starting from a mixture of individual oxides. The transformation pathway can be conceptualized as the progressive development of a magnesium-aluminum-oxo-alkoxide network, which, upon drying, forms a xerogel with the constituent metals intimately mixed.

Thermal Decomposition Chemistry of this compound Precursors

The thermal decomposition of the xerogel derived from this compound is a critical step in the formation of the crystalline MgAl₂O₄ spinel. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating the decomposition pathway.

The decomposition process typically occurs in several stages:

Desorption of physically adsorbed solvent and water: This usually occurs at temperatures below 200 °C and is characterized by an initial weight loss in the TGA curve.

Decomposition of residual organic groups: The breakdown of remaining isopropoxy and hydroxyl groups occurs at intermediate temperatures, generally between 200 °C and 400 °C. This stage is associated with a significant weight loss.

Crystallization of the spinel phase: Following the removal of organic and hydroxyl moieties, the amorphous magnesium-aluminum oxide network begins to crystallize into the spinel structure. For precursors derived from this compound, this crystallization can occur at significantly lower temperatures (as low as 500-700 °C) compared to conventional solid-state reaction methods which often require temperatures in excess of 1000 °C. researchgate.net

The direct formation of the pure single-phase spinel is a major advantage of using a bimetallic alkoxide precursor. researchgate.net The exact stoichiometry of magnesium and aluminum within the precursor ensures that no intermediate or impurity phases are formed during thermal treatment. researchgate.net

A representative thermal decomposition profile might show the following features:

| Temperature Range (°C) | Event |

| < 200 | Removal of adsorbed isopropanol and water |

| 200 - 400 | Decomposition of alkoxide and hydroxide (B78521) groups |

| > 500 | Crystallization of MgAl₂O₄ spinel phase |

Influence of Reaction Environment on Gelation and Phase Formation from this compound Solutions

The reaction environment plays a pivotal role in controlling the gelation process and the characteristics of the resulting material. Key environmental factors include the type of solvent, the pH of the solution, and the reaction temperature.

Solvent Effects: The choice of solvent can influence the rates of hydrolysis and condensation and, consequently, the gelation time and the properties of the gel. Solvents with low dielectric constants have been found to accelerate the gelation process in some metal alkoxide systems. The solvent also plays a role in controlling the morphology and porosity of the final dried gel.

Influence of pH: The pH of the reaction medium, often controlled by the addition of an acid or base catalyst, has a profound effect on the sol-gel process.

Acidic conditions tend to promote slower condensation rates relative to hydrolysis rates. This can lead to the formation of more linear or weakly branched polymer chains, resulting in longer gelation times and potentially different pore structures in the final material.

Basic conditions , conversely, typically lead to faster condensation rates, favoring the formation of more highly branched, compact clusters. This often results in shorter gelation times.

For the this compound system, controlling the pH can be used to tailor the structure of the gel network and, consequently, the textural properties (e.g., surface area, pore size) of the resulting magnesium aluminate spinel. The pH can also influence the stability of the sol; deviation to highly acidic or basic conditions can lead to precipitation instead of gelation. The formation of a stable gel is crucial for producing a homogeneous final product.

Temperature: The reaction temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally increase the reaction rates, leading to shorter gelation times. The temperature during the sol-gel process can also influence the degree of branching and cross-linking in the gel network.

Applications of Magnesium Aluminum I Propoxide in Catalysis Research

Magnesium Aluminum i-propoxide as a Catalyst Component

The immobilization of aluminum i-propoxide, Al(OiPr)3, onto solid supports is a key strategy for creating effective heterogeneous catalysts for hydrogen-transfer reduction reactions. researchgate.netnih.gov These reactions are fundamental in organic synthesis, particularly for the reduction of aldehydes and ketones to their corresponding alcohols, using a hydrogen donor like 2-propanol. rsc.orgresearchgate.net By grafting the active aluminum species onto a solid surface, the resulting catalysts gain the advantages of easy separation from the reaction mixture, enhanced stability, and potential for recycling, which are significant benefits over their homogeneous counterparts. rsc.orgresearchgate.net

Mesoporous materials such as silica (B1680970) (SiO₂), titania (TiO₂), and gamma-alumina (γ-Al₂O₃) have been successfully used as supports. rsc.orgresearchgate.net Research has shown that Al(OiPr)₃ can be covalently bound to these supports, resulting in high dispersion of the active sites. rsc.org Among these, silica-supported catalysts have demonstrated particularly high activity. rsc.orgresearchgate.net These heterogenized catalysts exhibit excellent catalytic activity and high selectivity for the desired alcohol products, with performance comparable to the homogeneous Al(OiPr)₃ catalyst. rsc.orgresearchgate.net Importantly, they show excellent stability, with no leaching of the aluminum compound detected after multiple reaction cycles. rsc.org

To further boost the catalytic efficiency of these systems, surface modification of the support material, particularly magnesium oxide (MgO), has been investigated. researchgate.netmanchester.ac.ukrsc.org Modifying the MgO surface prior to the immobilization of aluminum i-propoxide can optimize the surface chemistry, leading to substantial improvements in catalytic activity. researchgate.netrsc.org

Functionalization of MgO surfaces with agents like octadecyltrichlorosilane (B89594) (OTES) and dibromobutane (DBB) has been shown to be an effective strategy. researchgate.netnih.govmanchester.ac.uk These modifications alter the surface morphology and properties. For instance, OTES-modified MgO develops a porous, "nest-like" structure with a significantly increased surface area (84.3 m²/g compared to 2.9 m²/g for unmodified MgO). researchgate.netmanchester.ac.ukrsc.org In contrast, DBB modification results in a "brush-like" morphology due to the flexibility of the attached carbon chains. researchgate.netmanchester.ac.ukrsc.org

These structural changes directly impact catalyst performance. The modified catalysts show marked improvements in activity for hydrogen-transfer reactions compared to systems with unmodified MgO. researchgate.netmanchester.ac.uk The catalyst using a DBB-modified MgO support (Al–DBB–MgO) demonstrated the highest turnover frequency (TOF), a measure of catalytic activity. researchgate.netmanchester.ac.ukrsc.org Furthermore, these modified catalysts exhibit excellent stability; the Al–DBB–MgO catalyst showed no significant change in TOF after five reduction cycles. researchgate.netmanchester.ac.ukrsc.org

| Modifier | Support | Resulting Morphology | Surface Area (m²/g) | Catalytic Stability (after 5 cycles) |

| None | MgO | - | 2.9 | - |

| OTES | MgO | Porous "nest-like" | 84.3 | ~14% drop in TOF |

| DBB | MgO | "Brush-like" | - | No obvious change in TOF |

Table based on data from studies on surface modification of MgO supports for aluminum isopropoxide catalysts. researchgate.netmanchester.ac.ukrsc.org

The enhanced performance of surface-modified catalysts is rooted in mechanistic factors, specifically improved substrate adsorption and reduced steric hindrance. researchgate.netmanchester.ac.ukrsc.org The nature of the surface modifier plays a crucial role in how reactant molecules interact with the active catalytic sites. nih.govresearcher.life

In the case of the highly effective Al–DBB–MgO catalyst, the "brush-like" morphology created by the flexible DBB carbon chains is believed to facilitate better access for the reactants to the aluminum active sites. researchgate.netmanchester.ac.uk This enhanced reactant coordination and reduced steric hindrance lead to a higher turnover frequency. researchgate.netrsc.org Conversely, while the Al–OTES–MgO catalyst shows improved activity over the unmodified version, the densely packed OTES layers can create steric hindrance, which may limit its performance, especially with larger substrate molecules. nih.gov

X-ray photoelectron spectroscopy (XPS) analysis has provided further insight, confirming the successful immobilization of Al(OiPr)₃ molecules on the support surfaces through the formation of Al-O bonds. nih.gov On modified supports, the aluminum species anchor to both the MgO surface and the hydroxyl groups of the modifiers, influencing the catalytic environment. nih.gov

Development of Catalytic Supports from this compound Precursors

Beyond its role as a direct catalyst component, this compound is a valuable precursor for synthesizing advanced catalytic support materials. Its decomposition under controlled conditions yields mixed metal oxides with desirable properties for catalysis.

Magnesium aluminate spinel (MgAl₂O₄) is an excellent material for catalyst supports due to its high melting point, mechanical strength, and chemical stability. sci-hub.seijset.inresearchgate.net It is used in a variety of industrial applications, including dehydrogenation and SOx abatement. sci-hub.se The sol-gel method, often employing alkoxide precursors like this compound, is a common route to synthesize high-purity MgAl₂O₄ powders. scirp.org

By starting with magnesium and aluminum foils in isopropanol (B130326), a this compound complex, MgAl₂(OC₃H₈)₈, can be prepared. scirp.org This alkoxide is then subjected to hydrolysis and subsequent high-temperature calcination (around 1200°C) to produce pure magnesium aluminate spinel. scirp.org This synthesis route allows for the creation of spinel powders with high surface area and uniform particle size, which are crucial characteristics for a catalyst support. researchgate.netscirp.org The properties of the final spinel material can be fine-tuned by controlling synthesis parameters such as the type of alcohol used, pH during hydrolysis, and calcination temperature. scirp.org The resulting high-surface-area MgAl₂O₄ provides a stable platform for dispersing active metal nanoparticles, enhancing the interaction between the metal and the support and thereby boosting catalytic activity and stability. researchgate.net

This compound also serves as a critical aluminum source in the synthesis of magnesium aluminophosphate (MAPO) molecular sieves. chimicatechnoacta.ruchimicatechnoacta.ru These materials, such as MAPO-11 and MAPO-36, are promising as catalysts and catalyst carriers, particularly for applications like the hydroisomerization of n-paraffins in fuels and oils. chimicatechnoacta.ruchimicatechnoacta.ruacs.org

In the hydrothermal synthesis of MAPO molecular sieves, aluminum i-propoxide is used in conjunction with a magnesium source (like magnesium nitrate (B79036) or magnesium acetate) and a phosphorus source (like orthophosphoric acid). chimicatechnoacta.rusciengine.com The choice of the aluminum precursor has a significant impact on the properties of the final molecular sieve. Using aluminum i-propoxide instead of other sources like boehmite allows for the synthesis of MAPO-11 with smaller crystal sizes (300-400 nm) and a larger mesopore volume. chimicatechnoacta.ruchimicatechnoacta.ru This results in a hierarchical micro-mesoporous structure. chimicatechnoacta.ruchimicatechnoacta.ru

This hierarchical porosity is advantageous as it helps to reduce diffusion limitations, which is a key issue in catalysis. chimicatechnoacta.ruresearchgate.net Catalysts based on these hierarchically porous MAPO-11 materials exhibit superior activity and selectivity in reactions like n-hexadecane hydroisomerization compared to conventional microporous molecular sieves. chimicatechnoacta.ruchimicatechnoacta.ru

| Aluminum Source | Resulting Crystal Size (MAPO-11) | Porosity Type | Key Advantage |

| Aluminum i-propoxide | 300-400 nm | Hierarchical (Micro-mesoporous) | Larger mesopore volume, reduced diffusion limitations |

| Boehmite | Larger crystals | Microporous | - |

Table based on comparative studies of aluminum sources for MAPO-11 synthesis. chimicatechnoacta.ruchimicatechnoacta.ru

Influence of Synthesis Parameters on the Formation and Distribution of Active Catalytic Sites

The catalytic efficacy of magnesium aluminum isopropoxide and its derivatives is profoundly dependent on the synthesis methodology and the specific conditions employed during its preparation. These parameters directly govern the physicochemical properties of the final material, such as its crystal structure, surface area, porosity, and the nature and distribution of its active catalytic sites. By carefully controlling the synthesis variables, it is possible to tailor the catalyst's properties to enhance its performance in specific chemical transformations. Key parameters include the choice of precursors and solvents, pH of the reaction medium, hydrolysis conditions, and post-synthesis thermal treatments like calcination.

The sol-gel method, often followed by high-temperature calcination, is a prevalent technique for synthesizing magnesium aluminum oxide catalysts from isopropoxide precursors. scirp.orgscirp.org This approach allows for excellent control over the final product's purity, particle size, and homogeneity. scirp.org The process typically involves the hydrolysis and condensation of the alkoxide precursors to form a gel, which is then dried and calcined to yield the active catalyst. scirp.org The characteristics of the active sites, which are often basic in nature (e.g., Mg-O pairs, Brønsted basic -OH groups, or O²⁻ anions), are intricately linked to these synthesis conditions. lidsen.commdpi.com

Influence of Precursors and Solvents

The choice of raw materials, particularly the aluminum source and the solvent used during synthesis, has a significant impact on the resulting catalyst's morphology and properties.

Aluminum Source: When synthesizing magnesium aluminophosphate (MAPO) molecular sieves, using aluminum isopropoxide as the aluminum source, compared to boehmite, can lead to the formation of materials with smaller crystal sizes and a larger mesopore volume. chimicatechnoacta.ruchimicatechnoacta.ru This results in a higher specific surface area. chimicatechnoacta.ru Catalysts derived from aluminum isopropoxide, such as MAPO-11(iAl), have been shown to possess a greater concentration of total and strong acid sites compared to those made with boehmite. chimicatechnoacta.ru However, in some cases, such as the synthesis of pure MAPO-36, pseudoboehmite has been reported as a more effective aluminum source than aluminum isopropoxide. acs.org

Solvent Type: In the sol-gel synthesis of magnesium aluminum spinels from alkoxide precursors, the alcohol used as the solvent plays a critical role. A comparative study using ethanol (B145695), isopropanol, and n-butanol revealed that the alkoxide prepared with isopropanol yields a catalyst with a larger surface area and a more uniform particle size distribution. scirp.orgscirp.org This is attributed to the hydrolysis rate and the subsequent particle agglomeration behavior, which varies with the alcohol used. scirp.orgscirp.org

Table 1: Effect of Different Alcohols on MgAl₂O₄ Spinel Properties

| Alcohol Used | Average Particle Size | Particle Size Distribution | Specific Surface Area | Reference |

| Isopropanol | - | Concentrated | Larger | scirp.org |

| Ethanol | - | - | - | scirp.org |

| n-Butanol | Smallest | Relatively Dispersed | - | scirp.org |

Effect of pH and Hydrolysis Conditions

The hydrolysis step is a critical stage in the sol-gel synthesis of catalysts from magnesium aluminum isopropoxide. The pH of the medium and the conditions under which hydrolysis occurs directly influence the rate of reaction and the properties of the resulting material.

pH Level: The pH of the reaction mixture affects the hydrolysis rate and the formation of the desired crystalline phases. For the synthesis of magnesium aluminum spinels, adjusting the pH to 8.5 through the addition of ammonia (B1221849) can enhance the hydrolysis rate and the formation of colloidal particles. scirp.orgscirp.org In the synthesis of MAPO-36 molecular sieves using aluminum isopropoxide, the optimal initial pH of the reaction mixture is between 7.3 and 8.0 to obtain pure samples. acs.org

Hydrolysis Temperature and Time: Controlling the temperature and duration of the hydrolysis process is essential for achieving uniform particle size and good dispersibility. For instance, a moderate hydrolysis rate at 40°C for 24 hours has been identified as favorable for producing uniformly sized and well-distributed particles in the synthesis of MgAl₂(OH)₈ precursors. scirp.orgscirp.org

Water-to-Alkoxide Ratio: The molar ratio of water to aluminum isopropoxide during hydrolysis is another crucial parameter that influences the particle size of the final calcined product. Research on the synthesis of high-purity alumina (B75360) from aluminum isopropoxide shows that increasing the water content leads to a broader particle size distribution, while the average particle size initially decreases and then increases. nih.gov

Impact of Calcination Temperature

Calcination is a critical post-synthesis heat treatment step that transforms the precursor material (e.g., hydrotalcite or hydroxide (B78521) gel) into the active mixed oxide catalyst. The temperature of calcination has a profound effect on the catalyst's crystallinity, surface area, porosity, and the nature of its active sites.

Crystallinity and Phase Formation: Increasing the calcination temperature generally enhances the degree of crystallization. scirp.orgscirp.org For magnesium aluminum spinels prepared from isopropoxide precursors, X-ray diffraction (XRD) analysis shows that the lattice intensity increases with calcination temperatures from 600°C to 1200°C, with 1200°C being optimal for forming a pure spinel structure. scirp.orgscirp.org

Surface Area and Porosity: There is an inverse relationship between calcination temperature and surface area. Higher temperatures tend to increase the average crystallite and pore size, which in turn leads to a decrease in the specific surface area of the material. science.gov

Formation of Active Sites: The calcination temperature directly influences the basicity of the catalyst, which is often the source of its catalytic activity. For Mg-Al layered double hydroxides (LDH) used in the oxidative dehydrogenation of ethanol, the calcination process creates a mixed oxide phase. nih.gov A catalyst calcined at 450°C (Mg-Al-450) was found to exhibit the highest basicity and, consequently, superior catalytic performance compared to those calcined at higher temperatures (600°C and 900°C). nih.gov Similarly, in the catalytic transfer hydrogenation of furfural, the basicity of MgAlOₓ catalysts, which is crucial for the reaction, is controlled by the hydrotalcite calcination temperature. mdpi.com

Table 2: Influence of Calcination Temperature on Mg-Al Catalyst Properties

| Catalyst | Calcination Temperature (°C) | Key Physicochemical Property | Catalytic Performance Highlight | Reference |

| Mg-Al-000 | Not Calcined | Surface hydroxyl groups | Highest ethanol conversion at 200-300°C | nih.gov |

| Mg-Al-450 | 450 | Highest basicity, mixed oxide phase | Highest acetaldehyde (B116499) yield at 350°C | nih.gov |

| MgAl₂O₄ | 1200 | Pure spinel phase, high crystallinity | - | scirp.orgscirp.org |

Influence of Composition and Support Modification

The elemental composition, specifically the ratio of magnesium to aluminum, and modifications made to the support material are fundamental in defining the number and strength of active catalytic sites.

Mg/Al Ratio: The molar ratio of magnesium to aluminum is a key factor in determining the basic properties of the final catalyst. For mixed oxides derived from hydrotalcites, increasing the Mg/Al ratio leads to an increase in the concentration of basic sites. mdpi.com This directly impacts catalytic activity, with catalysts having a higher Mg/Al ratio reaching maximum conversion rates at lower temperatures and in shorter reaction times. mdpi.com These basic sites are categorized as weak (Brønsted –OH sites), medium (Mg-O pairs), and strong (O²⁻ anions), with the distribution changing based on the Mg/Al ratio. mdpi.com For other systems, such as Co-Mo catalysts supported on MgO-Al₂O₃, the Mg/Al ratio influences the formation of the active Co-Mo-S phase, with an optimal ratio range identified for peak catalytic activity. researchgate.net

Support Modification: In heterogenized catalyst systems where aluminum isopropoxide is grafted onto a support, modifying the support's surface can dramatically enhance catalytic performance. For example, functionalizing a magnesium oxide (MgO) support with agents like octadecyltrichlorosilane (OTES) or dibromobutane (DBB) before immobilizing Al(OⁱPr)₃ can significantly alter the surface chemistry and morphology. rsc.orgresearchgate.net OTES modification created a porous "nest-like" structure that increased the surface area of MgO from 2.9 m² g⁻¹ to 84.3 m² g⁻¹. rsc.orgresearchgate.net This enhanced surface area and optimized chemistry facilitate more effective immobilization of the aluminum isopropoxide, leading to a higher number of accessible active sites and substantially improved catalytic activity in hydrogen-transfer reactions. rsc.orgresearchgate.net

Advanced Characterization Methodologies in Studies Involving Magnesium Aluminum I Propoxide Systems

Spectroscopic Techniques for Precursor and Intermediate Analysis

Spectroscopy is crucial for probing the chemical bonding and functional groups present in the magnesium aluminum i-propoxide precursor and tracking their evolution during chemical reactions like hydrolysis and thermal treatment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the chemical structure of materials. In the context of this compound systems, FTIR is employed to monitor the conversion of the alkoxide precursor to the final oxide ceramic.

Initially, the spectrum of the precursor is characterized by strong absorption bands corresponding to the isopropoxide ligands, including C-H and C-O stretching vibrations. During the sol-gel process or thermal decomposition, these organic-related peaks diminish and eventually disappear. Concurrently, new, broad absorption bands appear in the lower wavenumber region (typically below 1000 cm⁻¹), which are characteristic of metal-oxygen (M-O) bonds in the resulting inorganic network.

For materials derived from this compound, specific bands indicate the formation of the magnesium aluminate spinel (MgAl₂O₄) structure. Research has identified characteristic absorption peaks for the final spinel product, confirming the successful conversion from the precursor. researchgate.netthaiscience.info A strong absorption band around 3445 cm⁻¹ is often observed, corresponding to the stretching vibration of hydroxyl (O-H) groups from adsorbed water molecules, with a peak around 1645 cm⁻¹ attributed to the bending vibration of this adsorbed water. researchgate.net The presence of a weak band near 1462 cm⁻¹ can indicate residual organic content from the precursor. researchgate.net

Table 1: Characteristic FTIR Absorption Bands in the Analysis of MgAl₂O₄ Derived from Alkoxide Precursors

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3445 | O-H stretching vibration of adsorbed water | Indicates the presence of moisture on the surface of the synthesized material. |

| ~1645 | H-O-H bending vibration of adsorbed water | Confirms the presence of physisorbed water molecules. |

| ~1462 | C-O stretching vibration | Suggests the presence of residual organic content from the isopropoxide precursor. researchgate.net |

| ~702 | Mg-O stretching vibration | A key indicator of the formation of the magnesium-oxygen bonds within the spinel lattice. researchgate.net |

| 690 and 525 | Vibrations of AlO₆ octahedral groups | Characteristic double peaks confirming the formation of the MgAl₂O₄ spinel structure. thaiscience.info |

| ~523 | Al-O stretching vibration in AlO₆ groups | A fundamental vibration that confirms the presence of the aluminum-oxygen framework. researchgate.net |

By tracking the disappearance of the isopropoxide peaks and the emergence of the Mg-O and Al-O vibrational modes, FTIR spectroscopy provides definitive evidence of the chemical transformation and the formation of the desired ceramic material.

Thermal Analysis for Decomposition and Phase Transition Studies

Thermal analysis techniques are essential for investigating the thermal stability of this compound and understanding the sequence of events that occur upon heating, including decomposition, phase transitions, and crystallization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and to identify the temperature ranges over which decomposition occurs. The resulting TGA curve provides a quantitative measure of mass loss at different stages of heating.

The thermal decomposition of the mixed-metal alkoxide typically proceeds in multiple steps:

Initial Mass Loss: A slight mass loss at lower temperatures (below ~150°C) is generally attributed to the evaporation of adsorbed solvent (e.g., isopropanol) or moisture.

Ligand Decomposition: At higher temperatures, a significant and often multi-stage mass loss occurs. This corresponds to the decomposition of the isopropoxide ligands, breaking the Al-O-C and Mg-O-C bonds and releasing volatile organic byproducts. Studies on analogous compounds like aluminum isopropoxide show major decomposition events starting at temperatures below 100°C and continuing up to 600°C. researchgate.net

Final Plateau: The curve eventually flattens into a plateau at high temperatures, indicating that all volatile components have been removed and a stable inorganic residue, the target magnesium aluminate, remains.

The total mass loss observed in the TGA curve can be compared to the theoretical mass loss calculated for the conversion of the precursor to the final oxide, providing insight into the composition and purity of the precursor.

Table 2: Illustrative TGA Decomposition Stages for a Metal Alkoxide Precursor System

| Temperature Range (°C) | Event | Description |

| 25 – 150 | Desorption of Physisorbed Species | Mass loss corresponding to the removal of residual solvent (e.g., isopropanol) and adsorbed water. |

| 150 – 450 | Decomposition of Isopropoxide Ligands | Major mass loss due to the breakdown of the organic part of the molecule and release of volatile products. |

| > 450 | Formation of Stable Oxide and Crystallization | Mass stabilizes as the decomposition completes, leaving a residue of amorphous or crystalline metal oxide. |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as phase transitions, melting, crystallization, and chemical reactions.

When analyzing the thermal treatment of this compound, a DSC curve reveals several key features:

Endothermic Peaks: Peaks corresponding to heat absorption can indicate melting of the precursor or the evaporation of solvents.

Exothermic Peaks: Peaks corresponding to heat release are particularly important. A significant exothermic peak in the temperature range of 600–700°C is often attributed to the crystallization of the amorphous metal oxide into the stable magnesium aluminate spinel phase. ias.ac.in In some precursor systems, the formation of the MgAl₂O₄ phase has been observed at temperatures as high as 1200°C. researchgate.net

By combining DSC with TGA, a comprehensive picture of the thermal behavior can be obtained. For instance, a mass loss event in TGA occurring simultaneously with an exothermic peak in DSC suggests a decomposition reaction, while an exothermic peak with no corresponding mass loss in TGA strongly indicates a crystallization or phase transition event. ias.ac.in

Table 3: Typical Thermal Events Observed by DSC During Conversion of Precursor to MgAl₂O₄

| Temperature Range (°C) | Thermal Event | Type | Description |

| 100 - 200 | Solvent Evaporation | Endothermic | Heat is absorbed to drive off residual solvent from the precursor gel. |

| 600 - 800 | Crystallization | Exothermic | The amorphous oxide network releases energy as it rearranges into the ordered crystalline spinel structure. ias.ac.in |

| > 1000 | Sintering/Grain Growth | Exothermic | Further heat release may be associated with the densification and growth of spinel crystallites at higher temperatures. |

Diffraction Techniques for Structural Elucidation of Derived Materials

Diffraction techniques are fundamental for determining the crystal structure, phase composition, and crystallinity of the solid materials produced from the thermal treatment of this compound.

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of the materials derived from this compound. When the precursor is heated, it transforms from an amorphous or poorly crystalline state into a crystalline ceramic. The XRD pattern of the precursor typically shows broad, diffuse features, characteristic of an amorphous structure.

Upon calcination at sufficiently high temperatures (e.g., 600°C to 1000°C), sharp peaks appear in the XRD pattern. ias.ac.inmdpi.com These peaks correspond to the diffraction of X-rays by the ordered atomic planes of a crystal lattice. For the successful synthesis of magnesium aluminate spinel, the positions and relative intensities of these peaks should match the standard diffraction pattern for MgAl₂O₄ (e.g., JCPDS card no. 21-1152). thaiscience.inforesearchgate.net The absence of peaks corresponding to other phases, such as magnesium oxide (MgO) or aluminum oxide (Al₂O₃), indicates the formation of a pure, single-phase product. researchgate.netmeral.edu.mm

The sharpness of the diffraction peaks is related to the degree of crystallinity and the size of the crystallites; sharper peaks generally indicate higher crystallinity and larger crystallite size. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. meral.edu.mm

Table 4: Representative XRD Peaks for Cubic Magnesium Aluminate Spinel (MgAl₂O₄)

| 2θ Angle (°) (Cu Kα) | Miller Indices (hkl) | Interplanar Spacing (d) (Å) |

| ~19.0 | (111) | ~4.67 |

| ~31.3 | (220) | ~2.86 |

| ~36.9 | (311) | ~2.44 |

| ~44.8 | (400) | ~2.02 |

| ~55.7 | (422) | ~1.65 |

| ~59.4 | (511) | ~1.56 |

| ~65.2 | (440) | ~1.43 |

| ~77.4 | (620) | ~1.23 |

| (Note: Peak positions are approximate and can vary slightly based on experimental conditions and sample purity.) researchgate.netmeral.edu.mm |

Selected Area Electron Diffraction (SAED) for Crystalline Structure Analysis

Selected Area Electron Diffraction (SAED) is a powerful technique performed within a Transmission Electron Microscope (TEM) to determine the crystallographic structure of materials. wikipedia.org When an electron beam interacts with a crystalline sample, it diffracts into a pattern of spots or rings, which is characteristic of the material's crystal lattice. By analyzing this pattern, researchers can determine lattice constants, crystal orientation, and identify different phases within a sample. wikipedia.orgmyscope.training

In studies involving materials derived from magnesium aluminum isopropoxide, such as Mg-Al layered double hydroxides (LDHs) or magnesium aluminate (MgAl₂O₄) spinel, SAED is crucial for confirming the crystalline nature and structure post-synthesis. For instance, in the analysis of Mg-Al LDH precursor powders, SAED patterns are used alongside TEM to investigate their structural properties. researchgate.net The resulting diffraction patterns, consisting of a regular array of reflections, are projected onto the viewing screen and provide definitive evidence of the crystalline structure of the synthesized material. myscope.training

During the transformation of a magnesium-based material to its hydride, the change in crystal structure from hexagonal to tetragonal can be directly observed and studied using SAED. dtu.dk Similarly, for polycrystalline materials like those often formed from the calcination of magnesium aluminum isopropoxide, SAED patterns can distinguish between amorphous and crystalline phases. A crystalline material will produce a pattern of sharp spots, while an amorphous material will produce diffuse rings. The analysis of these patterns allows for the detailed characterization of the synthesized material's crystallinity. wikipedia.org

Microscopic Techniques for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Assessment

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and morphology of materials synthesized from magnesium aluminum isopropoxide. mdpi.com It provides high-resolution images that reveal details about particle shape, size, and aggregation. In the synthesis of magnesium aluminum spinel (MgAl₂O₄) from alkoxide precursors, SEM is used to observe the morphology of the resulting powders under various synthesis conditions, such as the type of alcohol used or the hydrolysis temperature. scirp.org

Research on catalysts prepared by grafting aluminum isopropoxide onto magnesium oxide (MgO) supports utilizes SEM to examine surface features. rsc.org For example, SEM images can reveal an intensive and uniform distribution of elements on the support material, confirming the successful immobilization of the precursor. rsc.org The technique is also employed to study the microstructure of magnesium and aluminum alloys, which is critical for understanding their mechanical properties and failure mechanisms. ntu.edu.sg

SEM analysis of Mg-Al layered double hydroxides (LDHs) is essential for determining their morphological characteristics. The images can show layered crystals or the overlap of layers, with the shape and size of the crystals varying depending on the preparation method and composition of the materials. gjesm.net In studies of NiO/MgO solid solutions, SEM images are used to compare the surface morphology of pure MgO with that of doped samples, showing how additives influence the powder's structure. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Microstructure and Nanocrystallinity

Transmission Electron Microscopy (TEM) offers unparalleled insight into the internal microstructure, nanocrystallinity, and atomic-scale features of materials. While SEM provides surface information, TEM allows researchers to view the internal structure, including grain size, defects, and the distribution of different phases. confer.cz In the context of materials derived from magnesium aluminum isopropoxide, TEM is critical for analyzing the products of synthesis and subsequent thermal treatments.

For MgAl₂O₄ films derived from magnesium aluminum isopropoxide, TEM micrographs have shown that the films can be single-crystal-like, despite the presence of faceted pores ranging from 5 to 30 nm in size. mit.edu This indicates a high degree of crystalline order. TEM analysis is also used to observe the morphology of mixed metal oxide nanoparticles, where it can reveal spherical structures and variations in the crystal lattice due to doping. researchgate.net

In-situ TEM allows for the real-time observation of microstructural evolution during processes like annealing. confer.cz For instance, the hydrogenation process in magnesium thin films, involving a phase transformation from a hexagonal to a tetragonal crystal structure, can be directly visualized. dtu.dk This capability is invaluable for understanding the mechanisms of phase transformations and grain growth in materials synthesized from magnesium aluminum isopropoxide precursors.

Atomic Force Microscopy (AFM) for Surface Roughness Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique that provides three-dimensional topographical information with nanoscale precision. spectraresearch.com It is particularly useful for quantifying the surface roughness of thin films and coatings derived from precursors like magnesium aluminum isopropoxide. oxinst.com The versatility of AFM allows for the meticulous observation and evaluation of textural and morphological characteristics that are critical for the performance of optical and electronic devices. chalcogen.ro

In the characterization of spinel (MgAl₂O₄) surfaces produced from magnesium aluminum isopropoxide, AFM is used to assess the smoothness and quality of the films under different processing conditions. mit.edu The technique can accurately measure roughness parameters such as the root mean square (RMS) roughness and the average roughness (Ra). chalcogen.ro For example, studies on various ceramic surfaces have shown that different treatments, such as abrasion with aluminum oxide particles, significantly increase surface roughness, a change that can be precisely quantified by AFM. oamjms.euoamjms.eu

The data obtained from AFM can be used to generate 2D and 3D images that visualize the surface topography, showing features like hills, valleys, and pores. chalcogen.rooamjms.eu The surface roughness of thin films often has a direct relationship with grain size and can be influenced by process parameters like annealing temperature. chalcogen.ro

Below is a table showing representative surface roughness data for different materials, illustrating the type of quantitative analysis provided by AFM.

| Material/Treatment Group | Average Roughness (Ra) (nm) | Reference |

|---|---|---|

| Lithium Disilicate (Control) | 99.2 ± 52 | oamjms.euoamjms.eu |

| Lithium Disilicate (Al₂O₃ Abrasion) | 265.5 ± 140 | oamjms.euoamjms.eu |

| Lithium Disilicate (Tribochemical) | 279.8 ± 147 | oamjms.euoamjms.eu |

| Hybrid Ceramic (Control) | 78.11 ± 41 | oamjms.euoamjms.eu |

| Hybrid Ceramic (Al₂O₃ Abrasion) | 204.5 ± 107 | oamjms.euoamjms.eu |

| Hybrid Ceramic (Tribochemical) | 269.8 ± 142 | oamjms.euoamjms.eu |

Surface Area and Porosity Characterization

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of porous and finely divided materials. microtrac.comscispace.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the solid at cryogenic temperatures. iitk.ac.in By measuring the amount of gas adsorbed at various pressures, an adsorption isotherm is generated, from which the surface area can be calculated. nih.gov

For materials synthesized from magnesium aluminum isopropoxide, such as high-surface-area MgAl₂O₄ or Mg-Al oxides, the BET method is indispensable for characterizing their porous nature. scirp.orgnih.gov The surface area is a critical parameter that influences the material's performance in applications like catalysis, adsorption, and as a support material. For instance, the heterogenization of aluminum isopropoxide on a modified MgO support resulted in a material with a markedly increased surface area of 84.3 m²/g compared to the 2.9 m²/g of the unmodified MgO. rsc.org

The synthesis conditions, such as the choice of solvent or calcination temperature, have a significant impact on the final surface area of the material. Mesoporous alumina (B75360), for example, can be synthesized to exhibit large BET surface areas, sometimes exceeding 360 m²/g. researchgate.net The BET analysis provides not only the total surface area but can also be used with the Barrett-Joyner-Halenda (BJH) method to determine pore size distribution and pore volume, offering a comprehensive characterization of the material's porous structure. nih.govundip.ac.id

The following table presents BET surface area data for various relevant materials, highlighting the range of values that can be achieved through different synthesis strategies.

| Material | Specific Surface Area (m²/g) | Reference |

|---|---|---|

| Unmodified MgO Support | 2.9 | rsc.org |

| OTES-Modified MgO Support | 84.3 | rsc.org |

| Mg/Fe Oxide | 144 | researchgate.net |

| Nano Aluminum Oxide | 223.13 | scispace.com |

| Mesoporous Alumina (P123-assisted) | 363.4 | researchgate.net |

| MnFe₂O₄/G Nanocomposite | 382.98 | researchgate.net |

Pore Size Distribution Analysis

The analysis of pore size distribution is critical for understanding the textural properties of materials derived from this compound, as these properties directly influence their performance in applications such as catalysis and adsorption. The primary technique for this characterization is gas physisorption, typically using nitrogen (N₂) at 77 K. bath.ac.uk The resulting data, plotted as the volume of gas adsorbed versus relative pressure, is known as an adsorption-desorption isotherm.

For materials synthesized from this compound, such as mixed metal oxides, the isotherms are commonly classified as Type IV according to the IUPAC classification. mdpi.com This isotherm type is characteristic of mesoporous materials, which are defined as having pore diameters between 2 and 50 nanometers. bath.ac.ukanton-paar.com A key feature of a Type IV isotherm is the presence of a hysteresis loop, which arises from the phenomenon of capillary condensation within the mesopores. The shape of this loop can provide qualitative information about the pore structure. bath.ac.uk

To obtain quantitative pore size distribution, the Barrett-Joyner-Halenda (BJH) method is widely applied to the desorption branch of the isotherm. researchgate.netmicromeritics.comlucideon.com The BJH model relates the amount of gas desorbed at each pressure step to the volume of pores of a specific size, allowing for the calculation of the pore volume distribution as a function of pore diameter. micromeritics.comsemanticscholar.org This analysis provides key parameters such as the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), total pore volume, and average pore diameter. lucideon.comrsc.org Studies on materials like magnesium-aluminum mixed oxides have demonstrated their mesoporous nature with significant surface areas. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| BET Surface Area | 77.58 m²/g | researchgate.net |

| Average Pore Diameter | 3.7 nm | researchgate.net |

| Isotherm Type | Type IV | mdpi.com |

| Pore Classification | Mesoporous | bath.ac.ukanton-paar.com |

Elemental Composition Analysis

Verifying the elemental composition of materials synthesized from this compound is essential to confirm stoichiometry and purity. This is achieved through various analytical techniques that provide both qualitative and quantitative data on the elements present.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and widely used analytical technique for determining the elemental composition of a sample. wikipedia.org It is typically integrated with a scanning electron microscope (SEM), allowing for simultaneous morphological and compositional analysis. nih.govijrpr.com The technique operates by bombarding the sample with an electron beam, which excites electrons in the sample's atoms. wikipedia.org When these electrons return to their ground state, they emit X-rays with energies characteristic of the specific elements from which they originated. wikipedia.org

An EDS detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the elements present. youtube.com For materials derived from this compound, EDS analysis is used to confirm the presence of magnesium (Mg), aluminum (Al), and oxygen (O) and to estimate their relative atomic ratios. ijrpr.comresearchgate.net This semi-quantitative analysis is crucial for verifying that the Mg/Al ratio in the final material aligns with the ratio used in the synthesis. researchgate.net

Atomic Absorption (AA) Spectroscopy

Atomic Absorption (AA) Spectroscopy is a highly sensitive technique used for the quantitative determination of specific elements, particularly metals, in a sample. libretexts.org The method is based on the principle that atoms absorb light at specific wavelengths that are characteristic of each element. To perform the analysis, the sample must first be dissolved, typically in an acidic solution, to create a liquid matrix. nemi.gov This solution is then aspirated into a flame or a graphite (B72142) furnace, where it is atomized. libretexts.org

A light source corresponding to the element of interest (e.g., a magnesium hollow-cathode lamp) is passed through the atomized sample. The amount of light absorbed by the ground-state atoms is directly proportional to the concentration of that element in the sample. unt.edu For materials derived from this compound, AA spectroscopy provides a precise method to quantify the concentrations of both magnesium and aluminum. nemi.govresearchgate.net Careful sample preparation and the use of standards are necessary for accurate results. It is also important to account for potential chemical interferences, such as the formation of stable magnesium-aluminum oxides in the flame, which can be mitigated by using releasing agents like lanthanum chloride or a higher temperature flame. nemi.govunt.edu

Techniques for Investigating Catalytic Properties of Derived Materials

Materials derived from this compound, particularly the resulting mixed oxides, are frequently studied for their catalytic applications. Their performance is governed by specific surface properties, such as acidity and reducibility, which can be investigated using specialized temperature-programmed techniques.

Temperature-Programmed Desorption (TPD) for Acidity Characterization

Temperature-Programmed Desorption (TPD) is a fundamental technique for characterizing the acidic properties of solid catalysts. iitm.ac.in To measure acidity, a basic probe molecule, most commonly ammonia (B1221849) (NH₃), is first adsorbed onto the catalyst's surface at a low temperature. nih.gov The temperature of the sample is then increased at a constant rate under a flow of inert gas. nih.gov As the temperature rises, the adsorbed ammonia desorbs from the acid sites. A detector, often a thermal conductivity detector (TCD) or a mass spectrometer, monitors the concentration of the desorbed ammonia in the gas stream. iitm.ac.in

The resulting TPD profile is a plot of the detector signal versus temperature. The temperatures at which desorption peaks occur are related to the strength of the acid sites; ammonia desorbing at lower temperatures corresponds to weak acid sites, while desorption at higher temperatures indicates strong acid sites. nih.gov For Mg-Al mixed oxides, NH₃-TPD studies have identified multiple desorption peaks, often distinguishing between weak Brønsted acid sites (related to OH- groups) and stronger Lewis acid sites (associated with Al³⁺ cations). nih.govresearchgate.net The total area under the desorption peaks is proportional to the total number of acid sites. nih.gov

| Sample (Mg/Al Ratio) | Low-Temp. Peak (°C) (Weak Sites) | High-Temp. Peak (°C) (Strong Sites) | Reference |

|---|---|---|---|

| MO-1 (Ratio 1) | ~100-150 | 473.6 and 614.2 | nih.gov |

| MO-2 (Ratio 2) | ~100-150 | 470.7 and 555.0 | nih.gov |

| Generic Mg-Al Oxide | ~110 (Brønsted sites) | ~190 (Lewis sites) | researchgate.net |

Temperature-Programmed Reduction (TPR) for Reducibility Assessment

Temperature-Programmed Reduction (TPR) is a technique used to assess the reducibility of metal oxides, which is a crucial characteristic for many catalytic reactions, particularly when the Mg-Al oxide acts as a support for an active metal phase (e.g., Ni, Cu, Pt). altamirainstruments.compageplace.de The experiment involves heating the catalyst sample under a flowing stream of a reducing gas mixture, typically hydrogen (H₂) diluted in an inert gas like argon or nitrogen. scispace.com

As the temperature increases linearly, the metal oxide species on the catalyst are reduced by the hydrogen. pageplace.de The consumption of hydrogen is monitored by a thermal conductivity detector (TCD) downstream of the reactor. pageplace.de The resulting TPR profile plots hydrogen consumption against temperature. The temperature at which a reduction peak appears provides information about the ease of reduction of a particular metal species. Lower reduction temperatures generally indicate weaker interactions between the metal oxide and the support, while higher reduction temperatures suggest stronger metal-support interactions or the presence of less reducible species like spinels (e.g., NiAl₂O₄). researchgate.net The area under each peak is proportional to the amount of hydrogen consumed, allowing for the quantification of the reducible species. scispace.com

| Catalyst System | Reduction Peak Temperature Range (°C) | Assignment of Reduced Species | Reference |

|---|---|---|---|

| Ni/MgO | 340-550 | Reduction of Ni²⁺ ions on MgO | researchgate.net |

| Ni/MgO | 700-900 | Reduction of nickel oxide with strong support interaction | researchgate.net |

| Pt/Al₂O₃ | ~370 | Platinum species in strong interaction with the support | researchgate.net |

Q & A

Q. What synthetic protocols are recommended for preparing high-purity magnesium aluminum i-propoxide, and how do reaction conditions influence yield?

this compound (MgAl₂(OC₃H₇)₈) is typically synthesized via alkoxide exchange reactions or direct metal-alkoxide condensation. Key parameters include:

- Solvent choice : Use anhydrous toluene or hexane to minimize hydrolysis .

- Temperature control : Maintain temperatures below 40°C to prevent decomposition, as the compound melts at 40°C .

- Stoichiometry : Precise molar ratios of Mg and Al precursors (e.g., MgCl₂ and Al(i-PrO)₃) are critical to avoid byproducts.

Yield optimization requires inert atmospheres (argon/nitrogen) and moisture-free conditions due to its sensitivity to hydrolysis .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- FT-IR : Confirm alkoxide bonds (Al-O and Mg-O) via peaks at 950–1050 cm⁻¹ and 400–600 cm⁻¹, respectively .

- NMR : ¹H/¹³C NMR in deuterated benzene can resolve isopropoxy group signals (δ ~1.2 ppm for CH₃, δ ~4.5 ppm for OCH) .

- Elemental analysis : Use EDTA titrations (for Mg/Al ratios) or atomic absorption spectroscopy (AAS) to verify stoichiometry .

- XRD : Crystalline structure validation, though the compound may exhibit amorphous behavior depending on synthesis conditions .

Q. How does this compound function as a precursor in heterogeneous catalysis?

In catalysis, it serves as a Lewis acid catalyst or precursor for mixed-metal oxides. For example:

- Al₂O₃ synthesis : Hydrolysis and calcination (600°C) yield high-surface-area Al₂O₃ for photocatalytic applications .

- C–C coupling : The compound facilitates alkene dimerization by stabilizing intermediates via physisorption on acidic sites, though slow kinetics may require co-catalysts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction kinetics for this compound-catalyzed systems?

Experimental studies report slow reaction rates in ethene/propene dimerization due to strong physisorption of intermediates on Al sites . Computational approaches (DFT, MD simulations) can:

Q. What strategies mitigate challenges in quantifying trace impurities (e.g., Fe, heavy metals) during purity assessment?

- Sample preparation : Acid digestion (2 N HNO₃) followed by centrifugation isolates impurities .

- Spectroscopic detection : Atomic absorption spectroscopy (AAS) with lanthanum buffer minimizes matrix interference for Mg/Al quantification .

- Titration protocols : Edetate disodium titrant (0.05 M) with dithizone indicator ensures precise Al₂O₃ quantification (2.5490 mg per mL titrant) .

Q. How does this compound compare to other alkoxides (e.g., Al(i-PrO)₃) in metal-organic framework (MOF) synthesis?

- Reactivity : The Mg component modifies Lewis acidity, enabling tailored pore structures in Al-based MOFs .

- Stability : Higher thermal stability (vs. pure Al(i-PrO)₃) allows calcination at 600°C without framework collapse .

- Morphology control : Co-precipitation with fumarate ligands produces hierarchical porosity, enhancing gas adsorption .

Methodological Considerations

Q. What experimental designs address discrepancies in catalytic performance across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.